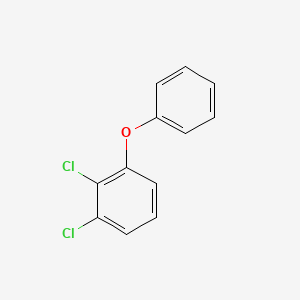

2,3-Dichlorodiphenyl ether

Description

Structure

3D Structure

Properties

CAS No. |

28675-08-3 |

|---|---|

Molecular Formula |

C12H8Cl2O |

Molecular Weight |

239.09 g/mol |

IUPAC Name |

1,2-dichloro-3-phenoxybenzene |

InChI |

InChI=1S/C12H8Cl2O/c13-10-7-4-8-11(12(10)14)15-9-5-2-1-3-6-9/h1-8H |

InChI Key |

VSKSUBSGORDMQX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)Cl |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)Cl |

Other CAS No. |

68486-28-2 28675-08-3 |

Origin of Product |

United States |

Contextualization Within the Class of Halogenated Diphenyl Ethers

2,3-Dichlorodiphenyl ether is a chemical compound belonging to the larger class of halogenated diphenyl ethers. These compounds are characterized by a structure consisting of two phenyl rings linked by an oxygen atom, with one or more halogen atoms attached to the benzene (B151609) rings. nih.govontosight.ainih.gov The halogenation can involve chlorine, bromine, fluorine, or iodine. nih.govnih.gov Polychlorinated diphenyl ethers (PCDEs) and polybrominated diphenyl ethers (PBDEs) are two of the most well-known subgroups within this class. wikipedia.org

Halogenated diphenyl ethers, including PCDEs and PBDEs, are structurally similar to other persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-furans (PCDFs). wikipedia.orgmdpi.com However, the presence of the ether linkage in diphenyl ethers makes them more polar than PCBs. mdpi.com There are 209 possible congeners for both PCDEs and PBDEs, categorized by the number and position of the halogen atoms. wikipedia.orgmdpi.com

Many halogenated diphenyl ethers, particularly PBDEs, have been used commercially as flame retardants in a wide variety of products, including electronics, textiles, and building materials. wikipedia.orgcpsc.gov

Environmental Occurrence, Distribution, and Source Identification of 2,3 Dichlorodiphenyl Ether

2,3-Dichlorodiphenyl ether is a member of the polychlorinated diphenyl ethers (PCDEs), a group of synthetic halogenated aromatic compounds. PCDEs are structurally similar to other persistent organic pollutants (POPs) and their presence in the environment is a subject of scientific scrutiny. mdpi.com This article focuses specifically on the environmental presence and sources of the this compound congener.

Environmental Fate and Transport Dynamics

Bioaccumulation and Biomagnification Potentials in Trophic Levels

Bioaccumulation is the process by which a substance builds up in an individual organism, while biomagnification, also known as bioamplification, is the increasing concentration of that substance in the tissues of organisms at successively higher levels in a food chain. wikipedia.orgcimi.org For persistent, hydrophobic compounds like 2,3-Dichlorodiphenyl ether, these processes are of significant environmental concern.

Detailed Research Findings: Due to its lipophilic (fat-loving) nature, this compound is readily absorbed into the fatty tissues of living organisms. cimi.orgepa.gov This process of bioaccumulation occurs when an organism absorbs the substance at a rate faster than that at which the substance is lost through catabolism and excretion. cimi.org The principles of bioaccumulation and biomagnification are well-documented for structurally similar compounds, such as Dichlorodiphenyltrichloroethane (DDT) and its metabolites, which are also known to accumulate in fatty tissues and concentrate up the food chain. epa.govnih.govebsco.com

Once this compound enters the base of the food web, typically through uptake by primary producers like phytoplankton, it is transferred to higher trophic levels as organisms are consumed. cimi.org At each successive level, the concentration of the compound becomes more concentrated, a phenomenon known as biomagnification. wikipedia.org This is because the energy obtained from food is metabolized and lost at each trophic transfer, while the persistent chemical is retained and accumulated. wikipedia.org Consequently, apex predators can accumulate significantly higher body burdens of the compound than organisms lower in the food web. cimi.org Studies on other persistent organic pollutants (POPs) have shown that this can lead to adverse effects in wildlife. mdpi.com The potential for this compound to biomagnify is high, mirroring the behavior of other chlorinated hydrocarbons that are persistent and fat-soluble. mdpi.comnih.gov

Table 1: Illustrative Bioaccumulation and Biomagnification Factors in an Aquatic Food Web

This table provides hypothetical, yet representative, values for this compound to demonstrate its potential behavior in a simplified aquatic food chain. Actual values can vary based on species and environmental conditions.

| Trophic Level | Organism | Bioconcentration Factor (BCF) | Biomagnification Factor (BMF) | Description |

|---|---|---|---|---|

| 1 | Phytoplankton | 1,000 - 5,000 L/kg | N/A | BCF indicates the uptake from water. As primary producers, they absorb the compound directly from the environment. |

| 2 | Zooplankton | - | 2 - 5 | BMF reflects the concentration increase from consuming phytoplankton. |

| 3 | Small Fish | - | 3 - 7 | BMF reflects the concentration increase from consuming zooplankton. |

| 4 | Predatory Fish | - | 4 - 10 | BMF reflects the concentration increase from consuming smaller fish, leading to the highest concentrations in the food web. |

Inter-Compartmental Partitioning Behavior (e.g., Air-Water, Sediment-Water, Soil-Water)

The distribution of this compound in the environment is determined by how it partitions between different environmental media: air, water, soil, and sediment. This behavior is quantified by various partition coefficients, which are essential for environmental fate modeling.

Detailed Research Findings:

Air-Water Partitioning: The transfer between the atmosphere and water bodies is a critical transport process for organic compounds. viu.ca This partitioning is described by the Henry's Law constant (K_H or K_aw), which represents the ratio of a chemical's concentration in the air to its concentration in water at equilibrium. viu.ca For polychlorinated diphenyl ethers (PCDEs), a higher Henry's Law constant indicates a greater tendency to volatilize from water into the atmosphere. viu.ca The partitioning is temperature-dependent; as temperature increases, volatility generally increases, leading to a higher K_H value. viu.canih.gov Like other semi-volatile organic compounds, this compound can undergo long-range atmospheric transport. epa.gov

Sediment-Water Partitioning: Due to its hydrophobic properties, this compound has a strong affinity for organic matter. In aquatic systems, it will preferentially partition from the water column to the organic carbon fraction of suspended solids and bottom sediments. cnr.it This process is governed by the organic carbon-water (B12546825) partition coefficient (K_oc). clu-in.org A high K_oc value signifies strong binding to sediment, which acts as a long-term sink for the compound. cnr.itmit.edu Over time, contaminated sediments can become a secondary source, releasing the compound back into the water column. cnr.it Equilibrium partitioning models assume that the concentration in sediment organic carbon is in equilibrium with the freely dissolved concentration in the interstitial (pore) water. clu-in.org

Soil-Water Partitioning: Similar to its behavior in sediments, this compound is expected to be relatively immobile in soil. The soil-water partition coefficient (K_d), often normalized for the fraction of organic carbon in the soil (f_oc) to yield K_oc, describes its distribution between soil particles and soil water. epa.govnih.gov A high K_oc value suggests that the compound will be strongly adsorbed to soil organic matter, limiting its potential to leach into groundwater. nj.gov Its movement in soil is more likely to occur through erosion and the transport of contaminated soil particles rather than through dissolution in water.

Table 2: Key Environmental Partitioning Coefficients for this compound

The values presented are estimates based on data for related polychlorinated diphenyl ethers (PCDEs), as specific experimental data for the 2,3- congener are limited. These coefficients are crucial for predicting the compound's environmental distribution.

| Parameter | Symbol | Estimated Value Range | Environmental Significance |

|---|---|---|---|

| Henry's Law Constant | K_H (or K_aw) | 0.1 - 10 Pa·m³/mol | Indicates a moderate to high potential to volatilize from water to air, facilitating atmospheric transport. viu.caviu.ca |

| Organic Carbon-Water Partition Coefficient | log K_oc | 4.5 - 5.5 | A high value signifies strong adsorption to organic matter in soil and sediment, leading to accumulation in these compartments and low mobility in water. mit.edunih.gov |

| Octanol-Water Partition Coefficient | log K_ow | 5.0 - 6.0 | A high value indicates strong lipophilicity, correlating with a high potential for bioaccumulation in the fatty tissues of organisms. nih.gov |

Persistence Studies in Diverse Environmental Matrices

Environmental persistence refers to the length of time a chemical remains in a particular environment before it is broken down by chemical, biological, or photolytic processes. As a persistent organic pollutant (POP), this compound is resistant to degradation. epa.govresearchgate.net

Detailed Research Findings: The persistence of this compound stems from the stability of its molecular structure, specifically the diphenyl ether bond and the carbon-chlorine (C-Cl) bonds. These features make it recalcitrant to environmental degradation.

Microbial Degradation: The biodegradation of highly chlorinated compounds is typically a slow process. While some microorganisms are capable of degrading diphenyl ether herbicides and related compounds like DDT, the rates are often low, especially in anaerobic environments like deep sediments. mdpi.comresearchgate.net Degradation may occur through co-metabolism, where the breakdown of the compound is facilitated by enzymes produced by microbes for other purposes. scialert.net Potential microbial degradation pathways for related compounds include ether bond cleavage and dehalogenation. mdpi.com For instance, studies on DDT have identified various bacteria capable of its degradation, though complete mineralization is rare. researchgate.netresearchgate.net

Photodegradation: Photodegradation, or breakdown by sunlight, can be a relevant degradation pathway for compounds present in surface waters or on soil surfaces. For diphenyl ether herbicides, photodegradation can involve processes like dehalogenation and cleavage of the ether bond. mdpi.com However, the effectiveness of this process is limited for this compound that has partitioned into soil and sediment, where light cannot penetrate.

Table 3: Estimated Environmental Half-Life of this compound

This table provides illustrative half-life ranges for this compound in different environmental compartments, based on the behavior of analogous persistent organic pollutants.

| Environmental Matrix | Estimated Half-Life | Primary Degradation Processes |

|---|---|---|

| Surface Water | Months to Years | Photodegradation, Slow Biodegradation, Volatilization |

| Soil | Years | Slow Biodegradation |

| Sediment (Anaerobic) | Decades | Very Slow Anaerobic Biodegradation |

| Air | Days to Weeks | Photochemical Reactions (e.g., with hydroxyl radicals) |

Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Fate Parameters

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the structural properties of chemicals with their physicochemical properties and environmental behavior. rsc.orgunimore.it These models are particularly valuable for classes of compounds like PCDEs, where experimental data may be unavailable for many of the individual congeners. nih.gov

Detailed Research Findings: QSPR models provide a reliable alternative to costly and time-consuming experimental measurements for estimating the environmental fate parameters of this compound. nih.govnih.gov Researchers have successfully developed robust QSPR models for the entire class of PCDEs. nih.gov

These models use theoretical molecular descriptors—numerical values derived from the molecular structure—to predict key properties. Descriptors can include parameters related to molecular size, shape, and electronic properties, such as molecular weight, average molecular polarizability, and standard heat of formation. nih.gov By inputting these descriptors into a statistically derived equation, key environmental parameters can be estimated.

The primary applications of QSPR for this compound include the prediction of:

n-Octanol/Water Partition Coefficient (K_ow): A critical parameter for assessing bioaccumulation potential. nih.govnih.gov

Vapor Pressure (P_L): Essential for modeling air-water exchange and atmospheric transport. nih.govnih.gov

Aqueous Solubility (S_w): Determines the maximum dissolved concentration in water and influences transport. nih.gov

Henry's Law Constant (K_H): Derived from vapor pressure and solubility, it quantifies the air-water partitioning tendency.

The accuracy of these models is typically validated by comparing predicted values with known experimental data for a subset of the compounds. nih.gov For PCDEs, QSPR models have shown high predictive power, making them a crucial tool for environmental risk assessment of congeners like this compound for which empirical data are scarce. nih.gov

Table 4: Environmental Fate Parameters Estimable via QSPR Modeling

This table lists key physicochemical properties of this compound that can be accurately predicted using QSPR models, facilitating comprehensive environmental fate and risk assessments.

| Parameter | Symbol | Importance in Environmental Fate Assessment |

|---|---|---|

| Octanol-Water Partition Coefficient | K_ow | Predicts bioaccumulation and biomagnification potential. nih.gov |

| Octanol-Air Partition Coefficient | K_oa | Describes partitioning between air and organic matter (e.g., aerosols, vegetation). nih.gov |

| Aqueous Solubility | S_w | Governs mobility in aquatic systems and potential for leaching. nih.gov |

| Vapor Pressure | P_L | Influences volatilization rates from soil and water surfaces. nih.gov |

| Henry's Law Constant | K_H | Determines the equilibrium distribution between air and water. nih.gov |

Degradation Pathways and Biotransformation Mechanisms

Microbial Degradation Research

Microbial degradation of halogenated diphenyl ethers is a critical area of environmental research. These compounds, including 2,3-dichlorodiphenyl ether, are structurally similar to other persistent pollutants like polychlorinated biphenyls (PCBs). nih.gov The presence of the ether bond and halogen substituents makes them resistant to degradation. However, various microorganisms have evolved enzymatic systems capable of attacking these stable structures. Studies on different congeners, such as decabromodiphenyl ether (BDE-209), show that bacteria can utilize them, breaking them down through processes like dehalogenation, hydroxylation, and cleavage of the ether linkage. nih.gov

Aerobic Biotransformation Processes

Under aerobic conditions, the primary mode of microbial attack on halogenated diphenyl ethers involves oxidative processes. The introduction of oxygen atoms into the aromatic rings by specific enzymes initiates the degradation cascade, making the molecule more susceptible to subsequent breakdown.

While reductive dechlorination is predominantly an anaerobic process, some aerobic microorganisms have demonstrated the ability to dehalogenate highly halogenated compounds. For instance, the aerobic bacterium Rhodococcus ruber has been shown to degrade BDE-209 through debromination, producing lower brominated congeners. nih.gov This suggests that a similar mechanism could exist for this compound, where aerobic bacteria might sequentially remove chlorine atoms from the diphenyl ether structure. The process would likely involve dehalogenase enzymes that catalyze the replacement of a chlorine atom with a hydrogen atom, although this is less common under aerobic conditions compared to anaerobic environments.

The initial and most critical steps in the aerobic degradation of diphenyl ethers are hydroxylation and the subsequent cleavage of the ether bond. nih.gov Bacteria such as Streptomyces sp. have been identified to transform diphenyl ethers by first hydroxylating the molecule and then cleaving the ether linkage. nih.gov

The process typically begins with the enzymatic insertion of one or two hydroxyl groups onto one of the aromatic rings, a reaction catalyzed by monooxygenases or dioxygenases. This hydroxylation event destabilizes the molecule. Following hydroxylation, the ether bond is cleaved. For example, studies on the degradation of 2-phenoxyacetophenone, a compound with a similar ether linkage, by Acinetobacter sp. showed oxidative cleavage of the ether bond to produce phenol (B47542) and benzoate. nih.gov This indicates a pathway where the ether bond in this compound would be oxidatively cleaved, resulting in the formation of chlorinated phenols and catechols.

Table 1: Plausible Intermediates in Aerobic Hydroxylation and Ether Bond Cleavage of this compound

| Step | Precursor | Reaction Type | Key Enzyme Type | Product(s) |

|---|---|---|---|---|

| 1 | This compound | Dihydroxylation | Dioxygenase | Dichlorinated dihydroxydiphenyl ether |

This table is based on inferred pathways from structurally similar compounds.

Once the ether bond is broken and chlorinated catechols are formed, these intermediates can undergo aromatic ring cleavage. This is a common strategy employed by bacteria to degrade aromatic compounds. Dioxygenase enzymes catalyze the opening of the catechol ring between or adjacent to the two hydroxyl groups (ortho- or meta-cleavage). This ring-opening reaction yields chlorinated muconic acids or semialdehydes, which are linear aliphatic molecules. nih.gov These intermediates are then further metabolized through various pathways, eventually leading to the removal of chlorine atoms and funneling of the carbon skeletons into central metabolic pathways like the Krebs cycle. Complete degradation, or mineralization, results in the conversion of the original organic pollutant into carbon dioxide, water, and chloride ions. lupinepublishers.com

Several key enzymatic systems are implicated in the aerobic degradation of halogenated diphenyl ethers.

Dioxygenases : These enzymes are crucial for the initial attack on the aromatic rings. Biphenyl-2,3-dioxygenase, found in strains like Rhodococcus ruber, is known to catalyze the dihydroxylation of aromatic compounds and may be involved in the debromination and ring hydroxylation of PBDEs. nih.gov It is plausible that similar dioxygenases initiate the degradation of this compound.

Cytochrome P450 Monooxygenases (CYPs) : These are versatile enzymes known to mediate the initial oxidative step in the metabolism of many organic pollutants. nih.gov Theoretical and experimental studies on PBDEs suggest that CYPs catalyze hydroxylation reactions. researchgate.net These enzymes are likely key players in the initial hydroxylation of this compound.

Dehalogenases : These enzymes are responsible for the removal of halogen atoms. While more commonly associated with anaerobic processes, their presence in aerobic bacteria capable of degrading halogenated compounds like Rhodococcus ruber suggests a potential role in the aerobic breakdown of this compound. nih.gov

Anaerobic Biotransformation Processes

In the absence of oxygen, the microbial degradation of this compound is expected to proceed primarily through reductive dechlorination. This process involves the use of the chlorinated compound as an electron acceptor. frtr.gov Studies on BDE-209 have demonstrated that anaerobic microbial consortia in sewage sludge can reductively debrominate the molecule, leading to the formation of nona- and octabromodiphenyl ethers. nih.gov The debromination was observed to occur at the para and meta positions. nih.gov

This provides strong evidence that this compound would undergo a similar process of reductive dechlorination under anaerobic conditions. Microorganisms, such as Dehalobacter species which are known to dechlorinate compounds like 2,3-dichloroaniline (B127971), utilize specific enzymes called reductive dehalogenases for this purpose. nih.govnih.gov The process would involve the sequential removal of chlorine atoms, producing monochlorodiphenyl ether and eventually diphenyl ether. Once dechlorinated, the non-halogenated diphenyl ether backbone could be susceptible to further degradation, potentially through ether bond cleavage, should conditions become aerobic.

Table 2: Potential Anaerobic Reductive Dechlorination Steps for this compound

| Step | Precursor | Reaction Type | Product |

|---|---|---|---|

| 1 | This compound | Reductive Dechlorination | 2-Chlorodiphenyl ether or 3-Chlorodiphenyl ether |

This table outlines a hypothetical pathway based on known anaerobic processes for similar compounds.

Reductive Dechlorination in Anoxic Environments

In environments devoid of oxygen (anoxic), such as deep sediments and certain groundwater aquifers, the primary biodegradation pathway for chlorinated aromatic compounds is reductive dechlorination. frtr.gov This process involves the sequential removal of chlorine atoms from the diphenyl ether molecule, where the chlorinated compound serves as an electron acceptor. frtr.gov While specific studies on this compound are limited, the mechanism can be inferred from research on analogous compounds.

For instance, the anaerobic degradation of decabromodiphenyl ether (BDE-209), a structurally similar polyhalogenated diphenyl ether, proceeds through reductive debromination, yielding products with fewer bromine atoms. nih.gov Similarly, the anaerobic biotransformation of 2,3-dichloroaniline (2,3-DCA) results in the stepwise removal of chlorine to first form 2-chloroaniline (B154045) (2-CA) and 3-chloroaniline, and ultimately aniline. nih.govnih.gov

Based on these analogous pathways, the reductive dechlorination of this compound is expected to proceed as follows:

Initial Dechlorination: One of the two chlorine atoms is removed, leading to the formation of two possible monochlorinated intermediates: 2-chlorodiphenyl ether and 3-chlorodiphenyl ether.

Second Dechlorination: The remaining chlorine atom is removed from the monochlorinated intermediates, resulting in the formation of diphenyl ether.

This process effectively reduces the halogen content of the molecule, which can alter its toxicity and susceptibility to further degradation. The complete process is dependent on the presence of microorganisms capable of organohalide respiration. nih.gov

| Step | Parent Compound | Potential Intermediate Products | Final Product |

|---|---|---|---|

| 1 | This compound | 2-Chlorodiphenyl ether or 3-Chlorodiphenyl ether | - |

| 2 | 2-Chlorodiphenyl ether or 3-Chlorodiphenyl ether | - | Diphenyl ether |

Isolation and Characterization of Degrading Microbial Strains and Consortia

The degradation of persistent organic pollutants is often carried out by specific microbial strains or, more commonly, by synergistic microbial consortia. scialert.netnih.gov While bacteria that specifically degrade this compound have not been extensively documented, studies on related compounds have identified several key microbial genera. Complex pollutants often require the combined metabolic activities of multiple microorganisms for complete breakdown. nih.gov

For example, Dehalobacter species have been identified as key players in the reductive dechlorination of 2,3-dichloroaniline. nih.gov In the context of polybrominated diphenyl ethers (PBDEs), anaerobic degradation has been associated with bacterial genera such as Clostridium, Lysinibacillus, and Rummeliibacillus. nih.gov Furthermore, bacteria capable of degrading other chlorinated compounds, such as 2,3-dichloro-1-propanol (B139626), have been isolated, with some belonging to the Rhizobium subdivision, likely Agrobacterium sp. nih.govnih.gov The isolation of such strains often requires enrichment techniques using the target compound as the sole source of carbon and energy. mdpi.com

The successful degradation of dichlorodiphenyltrichloroethane (DDT), another chlorinated aromatic pollutant, has been achieved using consortia of bacteria, including species of Pseudomonas. e3s-conferences.org These consortia can exhibit enhanced degradation capabilities compared to single strains due to metabolic complementarity. scialert.netnih.gov It is highly probable that similar anaerobic bacteria, particularly those known for organohalide respiration, or aerobic consortia are involved in the degradation of this compound.

| Microbial Genus/Group | Related Compound Degraded | Type of Degradation | Reference |

|---|---|---|---|

| Dehalobacter | 2,3-Dichloroaniline | Reductive Dechlorination | nih.gov |

| Clostridium, Lysinibacillus, Rummeliibacillus | Polybrominated Diphenyl Ethers (PBDEs) | Anaerobic Degradation | nih.gov |

| Agrobacterium sp. | 2,3-Dichloro-1-propanol | Mineralization | nih.gov |

| Pseudomonas sp. | Dichlorodiphenyltrichloroethane (DDT) | Co-metabolic Degradation | e3s-conferences.org |

| Streptomyces sp. | Dihydroxydiphenyl ether | Transformation | researchgate.net |

Influence of Environmental Parameters on Microbial Activity (e.g., pH, Temperature, Nutrient Availability, Redox Potential)

The efficiency of microbial degradation of this compound is significantly influenced by various environmental factors. Optimal conditions are necessary to support microbial growth and enzymatic activity.

pH: Microbial activity is highly sensitive to pH. For many bacterial degradation processes, a neutral pH range of 6.5 to 7.5 is optimal. openjournalsnigeria.org.ng However, for some chlorinated compounds, degradation is more efficient under slightly alkaline conditions. For instance, the isolation of bacteria capable of mineralizing 2,3-dichloro-1-propanol was only successful in enrichments with a high pH (8.5 to 9.0). nih.govnih.gov Conversely, a decrease in pH can be detrimental to dechlorinating microbes. erwiki.net For deca-brominated diphenyl ether, a pH of 7 was found to be the most suitable for debromination. nih.gov

Temperature: Temperature affects microbial metabolic rates. Generally, degradation rates increase with temperature up to an optimal point, beyond which high temperatures can denature the enzymes responsible for degradation. openjournalsnigeria.org.ng Many studies on the degradation of chlorinated compounds identify optimal temperatures in the mesophilic range, around 30-35°C. researchgate.netmdpi.com However, for some halogenated compounds, thermophilic conditions (e.g., 50-60°C) have proven to be more beneficial for degradation than mesophilic conditions. nih.gov

Nutrient Availability: The presence of other nutrients can significantly enhance the biodegradation of recalcitrant compounds. Often, the target pollutant cannot be used as the sole carbon source, and microbes require an additional, more easily metabolizable substrate to grow and produce the necessary enzymes. This process is known as co-metabolism. scialert.netnih.gov The addition of co-substrates like yeast extract, glucose, or sucrose (B13894) has been shown to dramatically increase the degradation rates of DDT by microbial consortia. scialert.nete3s-conferences.org

Redox Potential: The redox potential of the environment determines whether aerobic or anaerobic processes will dominate. Reductive dechlorination of this compound specifically requires low redox potential, characteristic of anoxic or anaerobic conditions, to proceed. frtr.gov

| Parameter | General Influence on Microbial Degradation | Observed Optima for Related Compounds |

|---|---|---|

| pH | Affects enzyme structure and activity. Optimal range is typically narrow. | Neutral (7.0) to alkaline (8.5-9.0) conditions often favor degradation of halogenated compounds. nih.govnih.gov |

| Temperature | Controls the rate of metabolic and enzymatic reactions. | Mesophilic (25-35°C) or thermophilic conditions can be optimal depending on the microbial community. nih.govmdpi.com |

| Nutrient Availability | Co-substrates can enhance degradation by supporting microbial growth and enzyme production (co-metabolism). | Addition of yeast extract or glucose has been shown to boost degradation efficiency. scialert.nete3s-conferences.org |

| Redox Potential | Determines the dominant metabolic pathways (aerobic vs. anaerobic). | Low redox potential is essential for reductive dechlorination. frtr.gov |

Photochemical Degradation Processes (Photolysis)

In addition to microbial action, this compound is subject to degradation by sunlight in surface waters and the atmosphere through a process known as photolysis.

Identification and Characterization of Phototransformation Products

The products of photolysis can be numerous and depend on the specific reaction conditions. For halogenated diphenyl ethers, the primary phototransformation pathway is reductive dehalogenation, similar to the microbial pathway. Studies on the photolysis of decabromodiphenyl ether have shown that it degrades into lower brominated congeners, such as nona- and octabromodiphenyl ethers. nih.govx-mol.com

By analogy, the photolysis of this compound is expected to produce:

Monochlorinated diphenyl ethers (2-chlorodiphenyl ether and 3-chlorodiphenyl ether).

Diphenyl ether, following the loss of both chlorine atoms.

In the presence of oxygen and reactive species like hydroxyl radicals, other transformation products may form, including hydroxylated dichlorodiphenyl ethers and products resulting from the cleavage of the ether bond, such as chlorinated phenols and catechols. The identification of these products typically requires advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). researchgate.net

Impact of Light Wavelength and Intensity on Degradation Kinetics

The rate of photochemical degradation is highly dependent on the properties of the light source.

Light Intensity: The degradation rate generally increases with increasing light intensity. At low light intensities, this relationship is often linear (first-order). researchgate.net However, at higher intensities, the rate may become proportional to the square root of the intensity or even become independent of it (zero-order), as other factors like the concentration of the pollutant or reactive species become rate-limiting. researchgate.net

Light Wavelength: The effectiveness of different wavelengths of light depends on the absorption spectrum of the target compound and any photosensitizing agents in the environment. For direct photolysis, degradation only occurs if the compound absorbs light at the incident wavelengths. For advanced oxidation processes that generate radicals, specific UV wavelengths can be more efficient at activating precursor molecules. For example, in a UV/persulfate system, a wavelength of 280 nm was found to be significantly more effective for degrading chloramphenicol (B1208) than 365 nm. mdpi.com This indicates that the UV-B portion of the solar spectrum is likely most relevant for the environmental photolysis of compounds like this compound.

| Parameter | Effect on Degradation Kinetics | Mechanism |

|---|---|---|

| Light Intensity | Degradation rate generally increases with intensity. The kinetic order can change from first-order to half-order or zero-order as intensity becomes very high. | Higher intensity leads to a greater rate of photon absorption and generation of reactive species, up to a saturation point. researchgate.net |

| Light Wavelength | Degradation is wavelength-specific, corresponding to the absorption spectrum of the compound and/or photosensitizers. | Energy from absorbed photons must be sufficient to break chemical bonds or create reactive intermediates. Shorter UV wavelengths are typically more energetic and effective. mdpi.com |

Other Abiotic Degradation Pathways (e.g., Hydrolysis, Oxidation)

The abiotic degradation of this compound in the environment is anticipated to proceed primarily through hydrolysis and oxidation, processes that are fundamental to the breakdown of many organic pollutants. However, it is crucial to underscore that specific kinetic data and experimentally verified degradation products for this compound are not extensively documented.

Hydrolysis:

The ether linkage in diphenyl ethers is generally stable to hydrolysis under neutral pH conditions. However, under acidic or basic conditions, cleavage of the carbon-oxygen bond can occur, although typically this requires elevated temperatures. For this compound, hydrolysis would involve the cleavage of the ether bond, leading to the formation of a phenol and a substituted benzene (B151609) derivative.

Theoretically, two primary hydrolysis pathways are possible, dictated by which of the carbon-oxygen bonds is broken:

Pathway A: Cleavage of the bond between the oxygen and the 2,3-dichlorophenyl ring, yielding 2,3-dichlorophenol (B42519) and phenol.

Pathway B: Cleavage of the bond between the oxygen and the phenyl ring, also yielding 2,3-dichlorophenol and phenol.

Given the electronic effects of the chlorine substituents, the reactivity of the two C-O bonds might differ, but the ultimate products of simple hydrolysis would be the same. The rate of this process in the natural environment is expected to be very slow.

Oxidation:

Oxidative degradation of this compound is a more likely abiotic degradation pathway in the environment, primarily driven by reactions with photochemically generated reactive oxygen species, such as hydroxyl radicals (•OH).

The oxidation of ethers can proceed through several mechanisms:

Hydrogen Abstraction: The hydroxyl radical can abstract a hydrogen atom from the aromatic rings. This would initiate a cascade of reactions, potentially leading to the formation of hydroxylated derivatives of this compound.

Addition to Aromatic Rings: The hydroxyl radical can add to the electron-rich aromatic rings, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, including the elimination of a chlorine atom or the opening of the aromatic ring.

Ether Bond Cleavage: Direct attack on the ether oxygen or subsequent reactions following initial oxidation of the aromatic rings can lead to the cleavage of the ether bond, resulting in the formation of various phenolic and catecholic compounds.

The autoxidation of ethers, a process involving the reaction with molecular oxygen, is another potential oxidative pathway. This process typically forms hydroperoxides, which are unstable and can decompose to form a variety of degradation products.

Elucidation of Complete Degradation Pathways and Metabolite Mapping

A complete elucidation of the degradation pathways and a comprehensive mapping of the metabolites of this compound are contingent on detailed experimental studies that are currently lacking in the scientific literature. Without such studies, any proposed pathway remains theoretical.

A hypothetical degradation pathway, based on the general principles of ether chemistry, might commence with the oxidative attack by hydroxyl radicals. This could lead to the formation of hydroxylated intermediates, such as chlorohydroxydiphenyl ethers. Subsequent ether bond cleavage would likely generate chlorinated phenols and catechols. Further oxidation and dechlorination of these intermediates could lead to the opening of the aromatic rings and, ultimately, to the formation of smaller organic acids and mineralization to carbon dioxide and water.

To definitively map the degradation pathways and identify the metabolites of this compound, future research should employ advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), to identify and quantify the parent compound and its degradation products over time under controlled laboratory conditions that simulate relevant environmental scenarios.

Table of Potential Degradation Products of this compound (Hypothetical)

| Compound Name | Potential Formation Pathway |

| 2,3-Dichlorophenol | Hydrolysis, Oxidation (Ether Bond Cleavage) |

| Phenol | Hydrolysis, Oxidation (Ether Bond Cleavage) |

| Chlorohydroxydiphenyl ethers | Oxidation (Hydroxylation) |

| Chlorinated catechols | Oxidation (Ring Hydroxylation and Cleavage) |

It is imperative to reiterate that the degradation pathways and metabolites discussed are based on established chemical principles and analogies with other chlorinated aromatic compounds. Rigorous experimental investigation is required to validate these hypotheses for this compound.

Advanced Analytical Chemistry and Detection Methodologies

Comprehensive Extraction and Sample Preparation Techniques for Complex Environmental Matrices

The initial and critical step in the analysis of 2,3-Dichlorodiphenyl ether involves its extraction from various environmental media such as water, soil, and sediment. The choice of extraction method is contingent on the sample matrix and the physicochemical properties of the analyte.

Liquid-Liquid Extraction Methodologies (e.g., Separatory Funnel, Continuous Extraction)

Liquid-liquid extraction (LLE) is a conventional and widely employed technique for isolating compounds from aqueous samples. nih.govwebassign.net This method partitions the analyte between two immiscible liquid phases, typically water and an organic solvent. nih.govwebassign.net For this compound, a nonpolar compound, solvents like dichloromethane (B109758) or a mixture of hexane (B92381) and acetone (B3395972) are effective. researchgate.netmissouri.edu

The process generally involves:

Separatory Funnel Extraction : This is a straightforward batch process where the aqueous sample is mixed with an organic solvent in a separatory funnel. webassign.netlibretexts.org After vigorous shaking to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase, the layers are allowed to separate. missouri.edulibretexts.org The organic layer, now containing the this compound, is then collected. missouri.edu This process is often repeated multiple times with fresh solvent to maximize recovery. libretexts.org

Continuous Extraction : For samples where the analyte has limited solubility in the organic solvent, continuous extraction methods can be more efficient. These methods involve the continuous distillation and condensation of the organic solvent, which then passes through the aqueous sample, gradually extracting the analyte over an extended period.

A significant advantage of LLE is its versatility in handling a range of sample volumes and analyte concentrations. nih.gov However, it can be time-consuming, require large volumes of organic solvents, and is susceptible to the formation of emulsions, which can complicate the separation process. libretexts.org

Solid Phase Extraction and Microextraction Approaches

Solid-phase extraction (SPE) has emerged as a popular alternative to LLE, offering benefits such as reduced solvent consumption, higher sample throughput, and the potential for automation. nih.govthermofisher.com SPE involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent, while the sample matrix passes through. The analyte is then eluted with a small volume of a suitable solvent. For nonpolar compounds like this compound, C18-bonded silica (B1680970) is a commonly used sorbent.

Solid Phase Microextraction (SPME) is a miniaturized version of SPE that uses a fused silica fiber coated with a stationary phase. The fiber is exposed to the sample (either directly immersed or in the headspace above the sample), and the analyte partitions onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. SPME is a simple, rapid, and solvent-free technique that is well-suited for trace analysis.

Dispersive liquid-liquid microextraction (DLLME) is another microextraction technique that has gained attention for its simplicity, speed, and high enrichment factor. researchgate.net In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. The fine droplets of the extraction solvent provide a large surface area for rapid extraction of the analyte. After centrifugation, the sedimented phase containing the concentrated analyte is collected for analysis. researchgate.net

| Technique | Principle | Advantages | Disadvantages |

| Solid Phase Extraction (SPE) | Partitioning of analyte between a solid sorbent and the liquid sample. | Reduced solvent use, high throughput, automation potential. thermofisher.com | Can be affected by matrix interferences. |

| Solid Phase Microextraction (SPME) | Analyte partitions onto a coated fiber, followed by thermal desorption. | Solvent-free, simple, rapid. | Fiber fragility, limited sample capacity. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Rapid injection of extraction and disperser solvents into the sample. | Fast, high enrichment factor, simple. researchgate.net | Requires careful selection of solvents. |

Accelerated Solvent Extraction Techniques (e.g., Pressurized Fluid Extraction, Microwave-Assisted Extraction)

Accelerated solvent extraction (ASE), also known as pressurized fluid extraction (PFE), is a technique that utilizes elevated temperatures and pressures to enhance the efficiency and speed of solvent extraction from solid and semi-solid samples. nih.govthermofisher.com By using temperatures above the boiling point of the solvent, the extraction process is expedited due to increased solubility and mass transfer rates. thermofisher.com The high pressure maintains the solvent in its liquid state. thermofisher.com ASE has been successfully applied to the extraction of various persistent organic pollutants, including polychlorinated biphenyls (PCBs) and organochlorine pesticides, from environmental matrices like soil and sediment. researchgate.netanaliticaweb.com.brunitylabservices.eu A mixture of hexane and acetone is a common solvent system for these applications. researchgate.net

Microwave-Assisted Extraction (MAE) is another technique that employs energy to accelerate the extraction process. mdpi.com Microwaves are used to heat the solvent and sample, leading to a rapid transfer of the analyte from the sample matrix into the solvent. MAE offers advantages such as reduced extraction time and solvent consumption compared to traditional methods like Soxhlet extraction. mdpi.com

| Parameter | Accelerated Solvent Extraction (ASE) | Microwave-Assisted Extraction (MAE) |

| Principle | Elevated temperature and pressure to increase extraction efficiency. thermofisher.com | Microwave energy to heat the solvent and sample. mdpi.com |

| Advantages | Reduced solvent and time consumption, automation. nih.govanaliticaweb.com.br | High efficiency, reduced extraction time. mdpi.com |

| Typical Solvents | Hexane/acetone mixtures. researchgate.net | Varies depending on the analyte. |

| Matrices | Soil, sediment, biological tissues. researchgate.netnih.govanaliticaweb.com.br | Soil, plant material. mdpi.com |

Supercritical Fluid Extraction

Supercritical fluid extraction (SFE) is a green extraction technique that utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. wikipedia.orgnih.gov A supercritical fluid exhibits properties of both a liquid and a gas, allowing it to diffuse into the sample matrix like a gas while having the solvating power of a liquid. dioxin20xx.org The solvating strength of the supercritical fluid can be tuned by altering the pressure and temperature, enabling selective extraction. wikipedia.org

For the extraction of this compound, supercritical CO2 is a suitable solvent due to its non-polar nature. The addition of a small amount of a polar co-solvent, such as methanol (B129727) or ethanol, can sometimes enhance the extraction efficiency for more polar analytes or for tightly bound residues in complex matrices. SFE is advantageous due to its use of a non-toxic, inexpensive, and readily available solvent (CO2), and the ease of solvent removal from the extract. nih.gov

High-Resolution Chromatographic Separation Techniques

Following extraction and sample clean-up, the determination of this compound is typically performed using high-resolution chromatographic techniques. Gas chromatography is the most common method for the analysis of such semi-volatile compounds.

Gas Chromatography (GC) with Selective Detectors (e.g., Electron Capture Detection)

Gas chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. publisso.de In GC, a sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column. The column contains a stationary phase, and the separation of components is based on their differential partitioning between the mobile and stationary phases.

For the analysis of halogenated compounds like this compound, an Electron Capture Detector (ECD) is highly selective and sensitive. wikipedia.orgsri-instruments-europe.comchromedia.org The ECD operates by using a radioactive source (typically Nickel-63) to generate a constant stream of electrons, creating a standing current. wikipedia.orgsri-instruments-europe.com When an electronegative compound, such as a chlorinated molecule, passes through the detector, it captures some of the electrons, causing a decrease in the current. wikipedia.orgchromedia.org This decrease is measured as a positive signal. The ECD is capable of detecting picogram to femtogram levels of halogenated compounds. wikipedia.org

Typical GC-ECD parameters for the analysis of chlorinated diphenyl ethers might include:

Column: A long, high-resolution capillary column (e.g., 60 meters) is often used to achieve good separation of different congeners. researchgate.net

Carrier Gas: Nitrogen or an argon-methane mixture is commonly used as the carrier gas when an ECD is employed. sri-instruments-europe.comchromedia.org

Injector and Detector Temperatures: The injector temperature is typically set high enough to ensure rapid vaporization of the sample, while the detector temperature is optimized for sensitivity. researchgate.net

Oven Temperature Program: A temperature program is used to ramp the column temperature, allowing for the separation of compounds with a range of boiling points. researchgate.net

The combination of high-resolution gas chromatography with the selectivity and sensitivity of an electron capture detector provides a robust method for the trace-level determination of this compound in complex environmental samples.

Advanced Mass Spectrometry for Identification, Confirmation, and Quantification

Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and quantification of organic contaminants at trace levels. When coupled with a chromatographic separation technique such as gas chromatography (GC) or HPLC, it provides a powerful analytical system.

Electron Ionization (EI) is a "hard" ionization technique that involves bombarding the analyte molecules with high-energy electrons (typically 70 eV). This results in the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. The fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, allowing for its identification by comparison with spectral libraries. For this compound, the molecular ion would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Key fragmentation pathways would likely involve the cleavage of the ether bond and the loss of chlorine atoms.

Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation and a more abundant protonated molecule [M+H]⁺. In CI, a reagent gas such as methane (B114726) or isobutane (B21531) is introduced into the ion source, where it is ionized by the electron beam. These reagent gas ions then react with the analyte molecules through proton transfer, forming the protonated molecule. This technique is particularly useful for confirming the molecular weight of an unknown compound when the molecular ion is weak or absent in the EI spectrum.

Table 2: Predicted Prominent Ions in the Mass Spectra of this compound

| Ionization Mode | Predicted Ion (m/z) | Description |

| Electron Ionization (EI) | 238 | Molecular Ion [C₁₂H₈Cl₂O]⁺ |

| 203 | Loss of a chlorine atom [M-Cl]⁺ | |

| 168 | Loss of two chlorine atoms [M-2Cl]⁺ | |

| 139 | Cleavage of the ether bond with loss of a chlorophenoxy radical | |

| Chemical Ionization (CI) | 239 | Protonated Molecule [M+H]⁺ |

| 267 | Adduct with C₂H₅⁺ (from methane reagent gas) [M+C₂H₅]⁺ | |

| 279 | Adduct with C₃H₅⁺ (from methane reagent gas) [M+C₃H₅]⁺ |

Tandem Mass Spectrometry (MS/MS) provides an additional layer of selectivity and is particularly useful for the analysis of complex environmental samples. In MS/MS, a specific precursor ion (e.g., the molecular ion or protonated molecule of this compound) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to generate product ions, which are then analyzed in a second mass analyzer. This technique, often performed in the multiple reaction monitoring (MRM) mode, significantly reduces background noise and matrix interferences, leading to lower detection limits and more reliable quantification.

High-Resolution Mass Spectrometry (HRMS) allows for the measurement of the mass-to-charge ratio of an ion with very high accuracy (typically to four or five decimal places). This high mass accuracy enables the determination of the elemental composition of the ion, providing a high degree of confidence in its identification. For this compound, HRMS can distinguish its molecular formula from other compounds that may have the same nominal mass but different elemental compositions.

Table 3: Illustrative MS/MS and HRMS Data for this compound

| Technique | Parameter | Value |

| Tandem Mass Spectrometry (MS/MS) | Precursor Ion (m/z) | 238 |

| Product Ion 1 (m/z) | 203 | |

| Product Ion 2 (m/z) | 139 | |

| High-Resolution Mass Spectrometry (HRMS) | Elemental Formula | C₁₂H₈³⁵Cl₂O |

| Calculated Exact Mass | 238.0003 | |

| Measured Exact Mass (example) | 238.0001 | |

| Mass Accuracy (ppm) | -0.84 |

Method Validation, Quality Assurance, and Quality Control in Environmental Trace Analysis

To ensure the reliability and defensibility of analytical data, a comprehensive method validation and a robust quality assurance/quality control (QA/QC) program are essential. Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. epa.gov

Method Blanks: These are samples of a clean matrix that are processed and analyzed in the same manner as the field samples to assess for any contamination introduced during the analytical procedure.

Laboratory Control Samples (LCS): A clean matrix is spiked with a known concentration of the analyte and is analyzed to evaluate the performance of the laboratory and the analytical method.

Matrix Spikes (MS) and Matrix Spike Duplicates (MSD): These are field samples to which a known amount of the analyte is added before extraction. They are used to assess the effect of the sample matrix on the analytical method's performance, specifically its accuracy and precision.

Table 4: Typical Method Validation and Quality Control Acceptance Criteria for Trace Organic Analysis

| Parameter | Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |

| Accuracy (LCS and MS/MSD Recovery) | 70-130% |

| Precision (MS/MSD Relative Percent Difference, RPD) | ≤ 20% |

| Method Blank | Below the Limit of Quantification |

Computational Chemistry and Modeling Studies

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules like 2,3-DCDPE. These calculations provide a detailed picture of the molecule's geometry, electronic landscape, and intrinsic reactivity.

The key dihedral angles for 2,3-DCDPE are C(1')-O-C(1)-C(2) and C(1)-O-C(1')-C(6'). The presence of a chlorine atom at the C2 position (an ortho position) introduces significant steric hindrance, which strongly influences the preferred conformation. This steric clash prevents the molecule from adopting a planar geometry, forcing the two phenyl rings into a twisted or skewed arrangement.

A potential energy surface (PES) can be mapped by systematically rotating these dihedral angles and calculating the corresponding energy at each point. Studies on related polychlorinated biphenyls (PCBs) have shown that the energy barriers to rotation are predominantly determined by the number of ortho-chlorine atoms. sci-hub.se For 2,3-DCDPE, with one ortho-substituent, a twisted, non-planar conformation is expected to be the global energy minimum. The energy landscape would likely feature two equivalent low-energy conformers and significant energy barriers at planar or near-planar arrangements where steric repulsion is maximized.

Table 1: Illustrative Potential Energy Profile for Phenyl Ring Rotation in an Ortho-Substituted Diphenyl Ether This table presents representative data for a generic ortho-substituted diphenyl ether, as specific experimental or calculated values for 2,3-DCDPE are not readily available in the literature. The angle represents the dihedral angle between the two aromatic rings.

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation |

| 0 | 8.5 | Planar (High Energy Barrier) |

| 30 | 2.0 | Twisted |

| 60 | 0.0 | Skewed (Energy Minimum) |

| 90 | 1.5 | Perpendicular |

| 120 | 3.5 | Twisted |

| 180 | 9.0 | Planar (High Energy Barrier) |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of 2,3-DCDPE governs its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the region from which an electron is most likely to be donated (nucleophilicity), while the LUMO is the region most likely to accept an electron (electrophilicity). masterorganicchemistry.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap suggests the molecule is more polarizable and more chemically reactive. For 2,3-DCDPE, the electron-withdrawing chlorine atoms and the ether oxygen atom significantly influence the distribution and energy of these orbitals. The HOMO is expected to be localized primarily on the unsubstituted phenyl ring, which is more electron-rich, while the LUMO may be distributed across the chlorine-substituted ring.

Analysis of the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. The MEP map highlights electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. nih.gov For 2,3-DCDPE, negative potential is expected around the electronegative oxygen and chlorine atoms, while the hydrogen atoms on the rings would exhibit positive potential.

Table 2: Predicted Frontier Orbital Energies for 2,3-Dichlorodiphenyl Ether These values are hypothetical, based on typical DFT calculations (e.g., B3LYP/6-31G) for similar chlorinated aromatic compounds.*

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.85 | Electron-donating capability |

| LUMO Energy | -0.95 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.90 | High kinetic stability, low reactivity |

Prediction of Reactivity and Potential Reaction Sites

By combining FMO theory and MEP analysis, potential sites for chemical reactions can be predicted.

Electrophilic Attack: Reactions with electrophiles (e.g., hydroxyl radicals in advanced oxidation processes) are most likely to occur at the positions with the highest HOMO density and negative electrostatic potential. For 2,3-DCDPE, these sites would likely be the unsubstituted carbon atoms on the monochlorinated ring and the para-position on the unsubstituted ring.

Nucleophilic Attack: While less common for such compounds in environmental settings, nucleophilic attack would be directed towards the carbon atoms bearing the chlorine substituents, which are rendered electron-deficient.

Radical Attack: The ether linkage can be a potential site for cleavage under certain conditions. However, the C-Cl bonds are often the most labile, particularly under reductive conditions, leading to dechlorination.

Computational models can calculate various reactivity descriptors, such as Fukui functions, to more quantitatively predict the most reactive sites for different types of chemical attack.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. These models are particularly valuable for classes of compounds like PCDEs, where experimental data is available for some congeners but not all 209 of them. nih.govnih.gov

The environmental fate of 2,3-DCDPE is determined by properties such as its persistence (resistance to degradation) and its partitioning behavior in soil and water. QSPR models are frequently developed to predict these parameters. nih.gov

The models are built using a set of known experimental values for a series of PCDEs and a large number of calculated molecular descriptors. These descriptors encode information about the molecule's topology, geometry, and electronic properties. Common descriptors used for PCDEs include:

Topological descriptors: Molecular weight, number of chlorine atoms.

Electronic descriptors: Dipole moment, HOMO/LUMO energies, electrostatic potential parameters. nih.gov

Partitioning descriptors: The logarithm of the octanol-water partition coefficient (log Kow).

Once a statistically robust model is created, it can be used to predict the properties of congeners for which no experimental data exists, such as 2,3-DCDPE. For example, a QSPR model could predict the soil sorption coefficient (Koc), which indicates the tendency of the compound to bind to organic matter in soil and sediment. mdpi.com

Table 3: Key Molecular Descriptors Used in QSPR Models for PCDEs and Their Relevance

| Descriptor Category | Example Descriptor | Relevance to Environmental Fate |

| Constitutional | Molecular Weight (MW) | Influences transport and partitioning. |

| Topological | Number of Chlorine Atoms (NCl) | Correlates with lipophilicity and persistence. |

| Electronic | Total Dipole Moment | Affects water solubility and interactions. |

| Quantum Chemical | HOMO-LUMO Energy Gap | Relates to reactivity and degradation potential. |

| Partitioning | Log Kow (Octanol-Water) | Key indicator of bioaccumulation potential and sorption. |

In Silico Prediction of Biotransformation Pathways

Biotransformation is the process by which living organisms metabolize foreign compounds (xenobiotics). In silico tools can predict the likely metabolic pathways for 2,3-DCDPE. These tools often use one of two approaches:

Expert Rule-Based Systems: These systems contain a database of known biotransformation reactions (e.g., hydroxylation, oxidation, conjugation) and rules for when they are likely to occur based on the presence of specific functional groups or structural motifs. nih.govnih.gov

Metabolic Simulator Programs: These programs simulate the interaction of the substrate with key metabolic enzymes, such as cytochrome P450 (CYP) monooxygenases. eurekaselect.com

For chlorinated aromatic compounds like 2,3-DCDPE, the primary predicted Phase I metabolic reactions are:

Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic ring, typically at an unsubstituted position. This is a common reaction catalyzed by CYP enzymes.

Dechlorination: The removal of a chlorine atom, which can occur via oxidative or reductive pathways.

Ether Bridge Cleavage: The breaking of the C-O-C bond, though this is generally considered a less favorable pathway compared to hydroxylation.

These initial transformations increase the polarity of the molecule, preparing it for Phase II reactions where it is conjugated with endogenous molecules (like glucuronic acid or sulfate) to facilitate excretion. In silico models can generate a ranked list of potential metabolites, guiding analytical chemists in their search for these transformation products in experimental studies. doaj.org

Table 4: Potential Phase I Biotransformation Products of this compound Predicted by In Silico Models

| Predicted Metabolite | Metabolic Reaction |

| Chloro-hydroxydichlorodiphenyl ether | Aromatic Hydroxylation |

| Dichloro-hydroxydiphenyl ether | Aromatic Hydroxylation |

| Monochlorodiphenyl ether | Reductive Dechlorination |

| Dichlorophenol and Chlorophenol | Ether Bridge Cleavage |

Molecular Dynamics Simulations of Environmental Transport and Interactions

MD simulations are powerful computational tools that model the physical movements of atoms and molecules over time, offering insights into the interactions between a contaminant and its surrounding environment at a molecular level. For a compound like this compound, MD simulations can elucidate its transport and fate by modeling its interactions with water, soil organic matter, and biological membranes.

Interaction with Water Molecules: MD simulations can model the hydration of this compound, revealing how water molecules arrange themselves around the compound. This is crucial for understanding its solubility and the energy required to move it from an aqueous phase to other environmental media.

Sorption to Soil and Sediment: The environmental mobility of this compound is largely governed by its tendency to sorb to soil and sediment particles. MD simulations can model the interactions between the molecule and components of soil organic matter, such as humic acids. These simulations can predict the binding affinity and the conformational changes that may occur upon sorption, which are critical parameters for assessing its environmental persistence and bioavailability.

Membrane Permeation: Understanding the potential for bioaccumulation is a key aspect of environmental risk assessment. MD simulations can be used to model the permeation of this compound across biological membranes. By calculating the potential of mean force (PMF) profile, researchers can estimate the free energy barrier for the molecule to cross a lipid bilayer, providing insights into its bioaccumulation potential.

A hypothetical representation of data that could be generated from MD simulations for a class of dichlorodiphenyl ethers is presented in Table 1.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for Dichlorodiphenyl Ethers in Different Environmental Media

| Parameter | Value | Environmental Implication |

|---|---|---|

| Solvation Free Energy in Water | Positive (e.g., 5-10 kcal/mol) | Indicates low water solubility and a tendency to partition to other phases. |

| Binding Energy to Humic Acid Model | Negative (e.g., -15 to -25 kcal/mol) | Suggests strong sorption to soil organic matter, leading to lower mobility. |

| Membrane Permeation Energy Barrier | Moderate (e.g., 8-12 kcal/mol) | Implies a moderate potential for passive diffusion across biological membranes. |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from molecular dynamics simulations for compounds similar to this compound.

Computational Approaches for Environmental Prioritization and Screening

Given the large number of congeners of polychlorinated diphenyl ethers, experimental testing of each one for environmental risk is impractical. nih.govnih.gov Computational approaches, therefore, play a crucial role in prioritizing these compounds for further investigation. nih.govnih.gov These in silico methods are essential for screening large numbers of chemicals and identifying those with the highest potential for environmental persistence, bioaccumulation, and toxicity (PBT).

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR): QSAR and QSPR models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. nih.gov For PCDEs, QSAR/QSPR models have been developed to predict properties such as n-octanol/water partition coefficient (log Kow), vapor pressure, and aqueous solubility. nih.gov These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict the properties of untested compounds. nih.gov

For instance, a QSPR model for PCDEs might use descriptors like the number of chlorine atoms and molecular surface area to predict log Kow, a key parameter in assessing bioaccumulation potential. nih.gov The predictive power of these models allows for the screening of numerous congeners, including this compound, to estimate their environmental behavior without the need for extensive laboratory testing. nih.gov

Table 2: Representative QSPR-Predicted Physicochemical Properties for Dichlorodiphenyl Ether Congeners

| Congener | Number of Chlorine Atoms | Predicted log Kow | Predicted Water Solubility (mg/L) | Predicted Vapor Pressure (Pa) |

|---|---|---|---|---|

| Dichlorodiphenyl ether (general) | 2 | 4.5 - 5.5 | 0.01 - 0.1 | 0.001 - 0.01 |

Note: This table presents a range of predicted values for dichlorodiphenyl ether congeners based on QSPR models for the broader class of PCDEs. nih.gov Specific values for this compound would require a dedicated modeling study.

Toxicity Prediction Models: In addition to physicochemical properties, computational models can also predict the toxicity of PCDEs. nih.gov Some PCDEs can elicit toxic responses similar to those of polychlorinated biphenyls (PCBs), which are mediated by the aryl hydrocarbon receptor (AhR). wikipedia.org Computational docking studies can be used to predict the binding affinity of this compound to the AhR, providing an indication of its potential to cause dioxin-like toxicity. By combining predictions of environmental fate and toxicity, computational approaches enable a comprehensive risk assessment and prioritization of PCDEs. nih.gov

These computational screening and prioritization strategies are vital for focusing limited experimental resources on the compounds that pose the greatest potential risk to human health and the environment. While specific computational studies on this compound are not prevalent, the established methodologies for PCDEs provide a clear roadmap for its future in silico assessment. nih.govnih.gov

Ecological Impact Research and Environmental Risk Assessment Frameworks

Bioavailability and Exposure Pathways in Aquatic and Terrestrial Biota

The bioavailability and exposure pathways of 2,3-Dichlorodiphenyl ether are governed by its physicochemical properties, which are characteristic of the PCDE class. As synthetic halogenated aromatic compounds, PCDEs exhibit high lipophilicity (a tendency to dissolve in fats) and low water solubility. encyclopedia.pubwikipedia.org These properties mean that once released into the environment, they strongly adhere to soil and sediment particles. umweltprobenbank.de

Aquatic Biota: In aquatic environments, the primary exposure pathway is through direct contact with contaminated water and, more significantly, through the ingestion of suspended particulate matter and sediment. nih.gov Due to their hydrophobicity, these compounds tend to partition from the water column into the sediment, which acts as a long-term reservoir. encyclopedia.pub Benthic organisms (those living in or on the sediment) are therefore at high risk of exposure through ingestion of contaminated particles. The compounds can then be absorbed from the gut into the organism's tissues. nih.gov

Terrestrial Biota: In terrestrial ecosystems, exposure occurs through contact with and ingestion of contaminated soil. Soil-dwelling invertebrates may accumulate the compounds directly. ornl.gov From the soil, these chemicals can enter the food web as organisms are consumed by predators. Another pathway is atmospheric deposition; PCDEs are capable of long-range transport and can be deposited in areas far from their original source, contaminating soil and vegetation. nih.govumweltprobenbank.de Organisms may then be exposed through inhalation of contaminated air or ingestion of contaminated plants. scienceopen.com

Biotransformation and Metabolite Formation within Biological Systems

Once absorbed by an organism, this compound, like other PCDEs, can undergo biotransformation. This process involves metabolic enzymes, primarily the cytochrome P-450 monooxygenase system, which modify the chemical structure of the compound, typically to facilitate its excretion. epa.govnih.gov

For PCDEs, a major biotransformation pathway is hydroxylation, where a hydroxyl (-OH) group is added to the aromatic ring, forming hydroxylated PCDEs (OH-PCDEs). nih.govnih.gov These metabolites are generally more polar than the parent compound. Further metabolism can occur, such as the formation of methoxylated PCDEs (MeO-PCDEs). nih.gov

However, these metabolic processes are not always a detoxification pathway. Some OH-PCDEs have been shown to exhibit higher toxicity than the original PCDEs. Furthermore, under certain conditions like pyrolysis or specific metabolic reactions, PCDEs can be transformed into more toxic compounds, including Polychlorinated Dibenzo-p-dioxins (PCDDs) and Polychlorinated Dibenzofurans (PCDFs). nih.govepa.gov The specific metabolites and transformation rates are dependent on the congener (the specific isomer) and the biological species. nih.gov While general pathways are known for the class, specific studies on the biotransformation of the this compound isomer are not extensively documented.

Biochemical and Cellular Interactions within Organisms (e.g., Receptor Binding, Enzymatic Perturbations, Oxidative Stress Pathways)

At the cellular level, PCDEs can interact with various biological molecules and pathways, leading to a range of toxicological effects. A key mechanism of toxicity for many halogenated aromatic hydrocarbons is the activation of the aryl hydrocarbon receptor (AhR). nih.govnih.gov Binding to this receptor can trigger a cascade of downstream events, including the induction of xenobiotic-metabolizing enzymes. nih.gov

Studies on various PCDE congeners have shown they can induce cytochrome P-450-dependent monooxygenase activity. epa.gov This enzymatic perturbation can disrupt normal cellular functions and the metabolism of endogenous substances like steroid hormones. The potency of these interactions varies significantly depending on the specific chlorine substitution pattern of the congener. nih.gov

PCDEs are also known to elicit adverse effects such as hepatic oxidative stress, where the balance between free radicals and antioxidants is disrupted, leading to potential cellular damage. nih.govnih.gov Other reported effects for the PCDE class include immunosuppression and endocrine disruption. nih.gov While these effects are established for the general class, the specific potency and interaction profile of this compound with cellular receptors and enzymatic pathways require further isomer-specific investigation.

Ecosystem-Level Studies and Food Web Dynamics of Chlorinated Diphenyl Ethers

A significant ecological concern for compounds like this compound is their potential for bioaccumulation and biomagnification. Bioaccumulation is the gradual accumulation of substances in an organism. Biomagnification, or trophic magnification, is the process where the concentration of a substance increases in organisms at successively higher levels in a food web. umweltprobenbank.de

PCDEs exhibit a strong tendency to accumulate in the fatty tissues of organisms due to their high lipophilicity. nih.govumweltprobenbank.de This has been observed in a wide range of biological samples, from invertebrates to fish, birds, and mammals. nih.govepa.gov

Once in the food web, PCDEs are transferred from prey to predator. Because they are persistent and not easily metabolized or excreted, their concentrations increase at each trophic level. encyclopedia.pub Studies have shown that the biomagnification factors (BMFs) of some PCDEs are comparable to those of PCBs, indicating a significant potential for trophic transfer and magnification. encyclopedia.pub This means that top predators in a food web, such as large fish, marine mammals, and predatory birds, are likely to carry the highest body burdens of these contaminants, putting them at greater risk. researchgate.net

Table 1: Reported Environmental Concentrations of Total Polychlorinated Diphenyl Ethers (PCDEs)

| Environmental Matrix | Concentration Range | Units |

| Water | 0.351–1800 | ng/L |

| Sediment | 0–3,980,000 | ng/g dry weight (dw) |

| Soil | <38–6800 | ng/g dry weight (dw) |

| Atmosphere | 8.75 × 10⁻³–1.15 × 10³² | pg/m³ |

| Biota | 0–50,924 | ng/g lipid weight (lw) |

Source: Adapted from research reviews on PCDEs. nih.gov

Development and Application of Ecological Risk Assessment Models and Methodologies

Ecological Risk Assessment (ERA) is a process used to evaluate the likelihood that adverse ecological effects may occur as a result of exposure to one or more stressors, such as chemical contaminants. nih.gov For POPs like this compound, ERA frameworks are essential for understanding and managing potential risks.

These frameworks typically involve several key steps:

Problem Formulation: Identifying the contaminants of concern, the ecosystems at risk, and the specific ecological endpoints to be protected (e.g., reproduction of a fish species). ornl.gov

Exposure Assessment: Quantifying the pathways and magnitude of exposure for different organisms. This involves measuring or modeling environmental concentrations. mdpi.com

Effects Assessment: Characterizing the relationship between exposure levels and adverse effects, often using toxicity data from laboratory studies.

Risk Characterization: Integrating the exposure and effects assessments to estimate the probability and magnitude of adverse effects occurring in the environment. This is often expressed as a risk quotient, comparing the predicted environmental concentration to a predicted no-effect concentration. researchgate.net

For data-poor compounds like a specific PCDE isomer, models such as fuzzy logic models and quantitative structure-activity relationship (QSAR) models can be used. nih.gov These models use the chemical's structure and physicochemical properties to predict its environmental fate, bioavailability, and toxicity, allowing for a preliminary risk assessment in the absence of extensive empirical data.

Contributions to Regulatory Science and Environmental Policy Formulation

Research on the environmental fate and toxic effects of PCDEs and other chlorinated aromatic compounds contributes directly to the formulation of environmental policy and regulations. taylorandfrancis.comresearchgate.net As a class of persistent, bioaccumulative, and toxic substances, PCDEs fall under the general category of POPs, which are regulated by international agreements like the Stockholm Convention. wikipedia.org

The primary goals of these regulations are to reduce and ultimately eliminate the release of such chemicals into the environment. nih.gov Scientific data on the presence of these compounds in the environment, their ability to travel long distances, and their potential to harm ecosystems and wildlife provide the evidence base for these policies. researchgate.net

Monitoring data on PCDE levels in various environmental compartments (air, water, soil, biota) helps to assess the effectiveness of existing regulations and identify ongoing sources or "hot spots" of contamination. researchgate.net Risk assessments inform the setting of environmental quality standards and guidelines for acceptable levels of these contaminants in different media. While specific regulations targeting this compound are not common, policies aimed at controlling chlorinated pollutants as a group, such as those from industrial processes and waste incineration, are instrumental in mitigating its environmental impact. accustandard.commdpi.com

Future Research Directions and Knowledge Gaps